molecular formula C15H12N2 B3279133 N-Phenylquinolin-7-amine CAS No. 688005-14-3

N-Phenylquinolin-7-amine

Cat. No.: B3279133
CAS No.: 688005-14-3
M. Wt: 220.27 g/mol
InChI Key: MJVRZVOOHLMBEQ-UHFFFAOYSA-N
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Description

N-Phenylquinolin-7-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a quinoline ring fused with a phenyl group, makes it a compound of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylquinolin-7-amine typically involves the reaction of aniline derivatives with quinoline precursors. One common method is the microwave-assisted synthesis, which involves the use of substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid . This method is advantageous due to its efficiency and the ability to recycle and reuse catalysts.

Industrial Production Methods

Industrial production of this compound often employs green and sustainable chemistry approaches. These include solvent-free reactions, the use of ionic liquids, and photocatalytic synthesis using UV radiation . These methods not only enhance the yield but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Phenylquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Primary alkyl halides are used under basic conditions.

    Acylation: Acid chlorides or anhydrides are used in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include alkylated and acylated quinoline derivatives, quinone derivatives, and various substituted quinoline compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the quinoline ring with a phenyl group. This structural combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-phenylquinolin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-6-13(7-3-1)17-14-9-8-12-5-4-10-16-15(12)11-14/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVRZVOOHLMBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=CC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80790432
Record name N-Phenylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80790432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688005-14-3
Record name N-Phenylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80790432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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